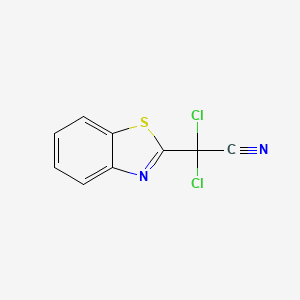

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile

Description

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a halogenated benzothiazole derivative characterized by a dichloro-substituted acetonitrile moiety attached to the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and bioactivity .

Such modifications are critical in tuning physicochemical properties like solubility, stability, and binding affinity in drug discovery .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2,2-dichloroacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2S/c10-9(11,5-12)8-13-6-3-1-2-4-7(6)14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUFEXYUGSESJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C#N)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile typically involves the reaction of 2-aminobenzenethiol with dichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Applications in Organic Synthesis

- Ligands for Metal Extraction :

- Building Block in Pharmaceuticals :

- Agrochemicals :

- Antimicrobial Properties :

- Anticancer Activity :

- Neuroprotective Effects :

Material Science Applications

- Optical Materials :

- Polymer Chemistry :

Case Study 1: Metal Extraction

A study conducted on the use of this compound as a ligand demonstrated its effectiveness in selectively extracting copper ions from aqueous solutions. The extraction efficiency was measured using spectrophotometric methods, showing over 90% recovery of copper at optimal conditions.

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity against E. coli and S. aureus, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent.

Case Study 3: Optical Properties

Research into the incorporation of this compound into polymer matrices revealed enhanced light transmission and durability under UV exposure compared to control samples without the compound. This finding supports its application in developing advanced optical materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinctions from 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile:

Key Observations:

Electrophilicity: The dichloro substitution in the target compound increases electrophilicity compared to non-halogenated analogs like 2-(1,3-Benzothiazol-2-yl)acetonitrile. This enhances its utility in cross-coupling or alkylation reactions .

In contrast, the dichloro variant may increase lipophilicity, favoring membrane permeability but raising toxicity concerns .

Stability : Sulfanyl and benzo-triazole analogs demonstrate improved thermal and photochemical stability, whereas dichloro substitution could introduce hydrolytic sensitivity .

Crystallographic and Hydrogen-Bonding Patterns

Benzothiazole derivatives often form stable crystalline structures. For example:

- Computational modeling (e.g., SHELX ) or experimental techniques (e.g., ORTEP ) would be required to confirm this.

Biological Activity

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a compound that belongs to the class of benzothiazole derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and safety profiles.

- Molecular Formula : C11H12Cl2N2S

- Molecular Weight : 257.74 g/mol

- CAS Number : 874623-14-0

- Physical State : Solid

- Melting Point : 101.0 to 105.0 °C

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound disrupts DNA replication in microbial and cancer cells.

- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

Study on Anticancer Effects

In another study focused on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

These findings suggest a promising role for this compound in cancer therapeutics.

Safety Profile

Despite its potential benefits, safety assessments indicate that the compound poses risks upon exposure. It is classified as harmful if swallowed or inhaled and can cause skin irritation . Proper handling and safety precautions are essential when working with this chemical.

Q & A

Q. What are the common synthetic routes for 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile?

The compound can be synthesized via base-promoted Michael addition of acetonitrile to acrylonitrile derivatives, followed by cyclization or functionalization steps. For example, a reaction involving 2-(benzothiazol-2-yl)-2-(tetrahydro-2-furanyliden)-acetonitrile under basic conditions leads to triazolopyridine derivatives, with structural confirmation via X-ray crystallography . Alternative routes may involve halogenation of precursor acetonitriles, though specific protocols should be optimized for yield and purity using techniques like column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic and analytical methods?

- 1H NMR : Peaks at δ 5.75–8.12 ppm correspond to aromatic protons (benzothiazole) and vinylic/acrylonitrile protons .

- IR : Stretching vibrations at ~2212 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=N benzothiazole), and 776 cm⁻¹ (C–Cl) confirm functional groups .

- Mass Spectrometry (EI) : A molecular ion peak at m/z 297 (M+1) aligns with the molecular formula C₁₆H₉ClN₂S .

- Elemental Analysis : Percent composition (e.g., C: 64.75%, H: 3.06%) validates purity .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use P95/P1 respirators for particle filtration, chemical-resistant gloves (e.g., nitrile), and EN 166-compliant eye protection .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately and provide the safety data sheet (SDS) .

- Storage : Keep at room temperature (RT) in a dry, ventilated area away from incompatible reagents .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated (e.g., Michael addition or cyclization)?

Mechanistic studies require kinetic analysis (e.g., monitoring intermediates via HPLC or in-situ IR) and computational modeling (DFT calculations for transition states). For example, ultrasonic-promoted multicomponent reactions involving this compound may involve radical intermediates or accelerated kinetics due to cavitation effects . Isotopic labeling (e.g., ¹³C/¹⁵N) can track atom migration in cyclization steps.

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Crystallographic Validation : Use programs like SHELXL for structure refinement. Cross-validate bond lengths/angles with databases (e.g., Cambridge Structural Database) .

- Data Reproducibility : Replicate synthesis under controlled conditions to confirm spectral peaks (e.g., NMR shifts ±0.1 ppm). Discrepancies may arise from solvent effects or polymorphic forms .

Q. How does the compound interact in biological systems (e.g., enzyme inhibition)?

While direct data on this compound is limited, structurally related benzothiazole acetonitriles (e.g., AS-601245) inhibit JNK pathways via ATP-competitive binding. Assays like kinase activity profiling (IC₅₀ determination) and molecular docking (PDB structures) can identify potential targets .

Q. What computational methods predict its stability or reactivity under varying conditions?

- DFT/Molecular Dynamics : Simulate degradation pathways (e.g., hydrolysis of dichloro groups) under acidic/alkaline conditions.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with stability in solvents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.